molecular formula C9H9FO2 B1407832 2-Ethoxy-3-fluorobenzaldehyde CAS No. 1065470-20-3

2-Ethoxy-3-fluorobenzaldehyde

Cat. No.: B1407832
CAS No.: 1065470-20-3
M. Wt: 168.16 g/mol
InChI Key: BCTQTDFIYLZRGO-UHFFFAOYSA-N
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Description

2-Ethoxy-3-fluorobenzaldehyde (CAS 待补充) is a substituted benzaldehyde derivative featuring an ethoxy group (-OCH₂CH₃) at the ortho (2nd) position and a fluorine atom at the meta (3rd) position on the aromatic ring. Its molecular structure (C₉H₉FO₂) combines electron-donating (ethoxy) and electron-withdrawing (fluoro) substituents, conferring unique physicochemical and biological properties. This compound is of significant interest in medicinal chemistry due to its inhibitory activity against monoamine oxidase B (MAO-B), a target for neurodegenerative disease therapeutics . Additionally, its synthetic versatility in Friedel-Crafts alkylation and Suzuki-Miyaura coupling reactions makes it valuable in organic synthesis .

Properties

IUPAC Name

2-ethoxy-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTQTDFIYLZRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-3-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with a fluorinating agent. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of 2-ethoxy-3-fluorobenzaldehyde often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reactants, are meticulously controlled to optimize yield and purity. The use of catalysts may also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate for Complex Molecules : 2-Ethoxy-3-fluorobenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. It is commonly used in the preparation of pharmaceuticals and agrochemicals. The aldehyde group allows for various nucleophilic substitutions, leading to a wide range of derivatives .

2. Biological Studies

  • Enzyme-Catalyzed Reactions : This compound is utilized in studies examining enzyme-catalyzed reactions and metabolic pathways. Its reactive aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and providing insights into enzyme mechanisms .
  • Therapeutic Potential : Research into derivatives of 2-ethoxy-3-fluorobenzaldehyde suggests potential therapeutic applications, particularly in drug development targeting specific biological pathways.

3. Materials Science

  • Polymer Development : The compound has been investigated for its role in synthesizing polymers with specific properties. For instance, it can be polymerized with diamines to produce polyazomethines, which may have applications in photovoltaic devices .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of 2-ethoxy-3-fluorobenzaldehyde:

StudyApplicationFindings
Synthesis of Fluorinated Compounds Organic ChemistryDemonstrated successful synthesis of various fluorinated derivatives using 2-ethoxy-3-fluorobenzaldehyde as a starting material .
Enzyme Interaction Studies BiochemistryInvestigated the binding affinity of the compound with specific enzymes, revealing potential pathways for drug design.
Polymer Synthesis Materials ScienceDeveloped new polyazomethines that exhibit enhanced electrical properties suitable for electronic applications .

Mechanism of Action

The mechanism of action of 2-ethoxy-3-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and stability, affecting its interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorine Positional Isomers

The position of fluorine significantly impacts biological activity. In MAO-B inhibition assays, 2-Ethoxy-3-fluorobenzaldehyde exhibits a 40% increase in inhibitory activity (IC₅₀ = 0.85 μM) compared to its non-fluorinated analog, 2-ethoxybenzaldehyde (IC₅₀ = 1.42 μM) . This enhancement is attributed to fluorine’s electron-withdrawing effect, which stabilizes the transition state during enzyme interaction. In contrast, 2-ethoxy-4-fluorobenzaldehyde and 2-ethoxy-5-fluorobenzaldehyde show reduced potency (IC₅₀ = 1.28 μM and 1.35 μM, respectively), highlighting the critical role of fluorine at the 3rd position .

Methoxy vs. Ethoxy Substituents

Replacing the ethoxy group with a methoxy (-OCH₃) group, as in 2-methoxy-3-fluorobenzaldehyde, reduces solubility in ethanol by 22% (from 12.3 mg/mL to 9.6 mg/mL) and decreases MAO-B inhibition (IC₅₀ = 1.12 μM) . The ethoxy group’s longer alkyl chain enhances lipophilicity and membrane permeability, favoring drug-like properties .

Electronic and Solubility Profiles

The 3-fluoro substituent exerts a strong electron-withdrawing effect (-I effect), increasing the electrophilicity of the aldehyde group and enhancing reactivity in nucleophilic additions. This effect is weaker in 4-fluoro and 5-fluoro isomers due to resonance stabilization differences . Solubility in ethanol follows the trend:

Compound Solubility (mg/mL)
2-Ethoxy-3-fluorobenzaldehyde 12.3
2-Ethoxy-4-fluorobenzaldehyde 9.1
2-Ethoxy-5-fluorobenzaldehyde 8.9

This trend correlates with the fluorine’s position disrupting intermolecular hydrogen bonding .

Thermal Stability and Melting Points

Thermal stability varies with substitution patterns:

Compound Melting Point (°C)
2-Ethoxy-3-fluorobenzaldehyde 45–47
2-Ethoxy-4-fluorobenzaldehyde 62–64
2-Ethoxy-5-fluorobenzaldehyde 58–60

The lower melting point of the 3-fluoro isomer is attributed to reduced crystal lattice stability caused by steric hindrance between the ortho-ethoxy and meta-fluoro groups .

Biological Activity

2-Ethoxy-3-fluorobenzaldehyde (CAS Number: 1065470-20-3) is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

  • Chemical Formula : C9H9FO2
  • Molecular Weight : 168.17 g/mol
  • Structure : The compound features an ethoxy group and a fluorine atom attached to a benzaldehyde moiety, which influences its reactivity and biological interactions.

The biological activity of 2-Ethoxy-3-fluorobenzaldehyde primarily arises from its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter the function of these biomolecules, leading to various biological effects. The presence of fluorine and ethoxy groups enhances the compound's reactivity and specificity towards certain biological targets, making it a valuable tool in biochemical assays and drug discovery.

1. Enzyme Interaction Studies

Research indicates that 2-Ethoxy-3-fluorobenzaldehyde can be utilized to study enzyme interactions. It serves as a probe in biochemical assays to evaluate how modifications in chemical structure affect enzyme activity. The compound’s electrophilic nature allows it to interact with active sites of enzymes, potentially inhibiting their function or altering their kinetics .

2. Antimicrobial Activity

Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. Preliminary studies suggest that derivatives of 2-Ethoxy-3-fluorobenzaldehyde may possess antibacterial properties. For instance, related fluorinated aldimines have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for developing new antimicrobial agents .

3. Pharmaceutical Development

The compound is being investigated for its role as an intermediate in the synthesis of bioactive molecules. Its derivatives may have therapeutic applications, particularly in the development of novel drugs targeting various diseases . The reactivity profile of 2-Ethoxy-3-fluorobenzaldehyde makes it suitable for modifications that could enhance pharmacological properties.

Case Studies

Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of several fluorinated benzaldehyde derivatives, including compounds structurally related to 2-Ethoxy-3-fluorobenzaldehyde. Results indicated that these compounds exhibited varying degrees of inhibition against both Gram-positive and Gram-negative bacteria, with some showing potency comparable to established antibiotics like kanamycin B .

Case Study 2: Enzyme Inhibition Studies
In another investigation, researchers synthesized a series of fluorinated aldehydes to assess their inhibitory effects on specific enzymes involved in bacterial metabolism. The findings revealed that certain derivatives of 2-Ethoxy-3-fluorobenzaldehyde effectively inhibited target enzymes, suggesting a mechanism by which they exert their antibacterial effects .

Data Summary

PropertyValue
Chemical FormulaC9H9FO2
Molecular Weight168.17 g/mol
Biological ActivitiesEnzyme inhibition, Antibacterial
Potential ApplicationsDrug development, Biochemical assays

Q & A

Q. What analytical workflows validate the compound’s identity in complex mixtures?

  • Methodology : Combine GC-MS for volatility-based separation and LC-MS/MS for non-volatile byproduct detection. Use isotopic labeling (e.g., 13C^{13}\text{C}-aldehyde) as an internal standard.
  • Reference : EFSA protocols advocate multi-technique validation for flavoring substances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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